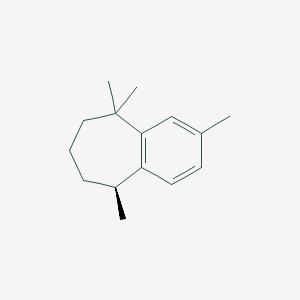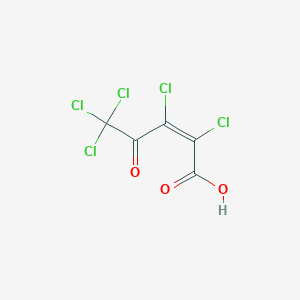
Alorac
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alorac is a synthetic molecule that has been developed as a research tool for investigating biological and biochemical processes. It is a potent inhibitor of protein-protein interactions and has been used in various scientific studies to elucidate the mechanisms of various cellular processes.
Wirkmechanismus
Alorac works by binding to specific proteins and inhibiting their interactions with other proteins. This inhibition can lead to changes in cellular processes and can be used to investigate the role of specific proteins in various biological pathways. Alorac has been shown to be a potent inhibitor of several protein-protein interactions, including those involved in the regulation of gene expression and protein folding.
Biochemical and Physiological Effects:
Alorac has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes and to alter the expression of certain genes. Alorac has also been shown to affect cell signaling pathways and to induce changes in cellular morphology and function.
Vorteile Und Einschränkungen Für Laborexperimente
Alorac has several advantages for use in lab experiments. It is a potent inhibitor of protein-protein interactions, making it a useful tool for investigating the role of specific proteins in various biological pathways. Alorac is also relatively easy to synthesize and can be obtained in large quantities. However, there are also several limitations to the use of Alorac in lab experiments. It can be toxic to cells at high concentrations, and its effects on cellular processes can be difficult to interpret.
Zukünftige Richtungen
There are several future directions for the use of Alorac in scientific research. One area of interest is the use of Alorac in drug discovery research. Alorac could be used to identify potential drug targets and to screen for potential drug candidates. Another area of interest is the use of Alorac in the study of protein-protein interactions involved in disease processes. Alorac could be used to investigate the role of specific proteins in the development and progression of diseases such as cancer and Alzheimer's disease. Finally, the development of new synthetic molecules based on the structure of Alorac could lead to the discovery of new research tools and potential drug candidates.
Synthesemethoden
Alorac is a synthetic molecule that is synthesized using a multi-step process. The first step involves the synthesis of a key intermediate, which is then used to synthesize the final product. The synthesis of Alorac involves the use of various reagents and solvents, and the reaction conditions must be carefully controlled to ensure the purity of the final product.
Wissenschaftliche Forschungsanwendungen
Alorac has been used extensively in scientific research to investigate various biological and biochemical processes. It has been used to study protein-protein interactions, protein folding, and the regulation of gene expression. Alorac has also been used in drug discovery research to identify potential drug targets and to screen for potential drug candidates.
Eigenschaften
CAS-Nummer |
19360-02-2 |
|---|---|
Produktname |
Alorac |
Molekularformel |
C5HCl5O3 |
Molekulargewicht |
286.3 g/mol |
IUPAC-Name |
(Z)-2,3,5,5,5-pentachloro-4-oxopent-2-enoic acid |
InChI |
InChI=1S/C5HCl5O3/c6-1(2(7)4(12)13)3(11)5(8,9)10/h(H,12,13)/b2-1- |
InChI-Schlüssel |
RRLHZVASKJLNFJ-UPHRSURJSA-N |
Isomerische SMILES |
C(=C(\C(=O)O)/Cl)(\C(=O)C(Cl)(Cl)Cl)/Cl |
SMILES |
C(=C(C(=O)O)Cl)(C(=O)C(Cl)(Cl)Cl)Cl |
Kanonische SMILES |
C(=C(C(=O)O)Cl)(C(=O)C(Cl)(Cl)Cl)Cl |
Andere CAS-Nummern |
19359-89-8 19360-02-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



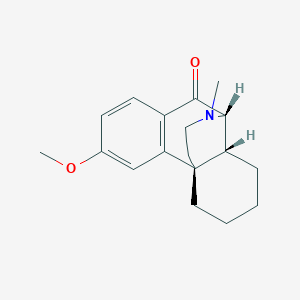
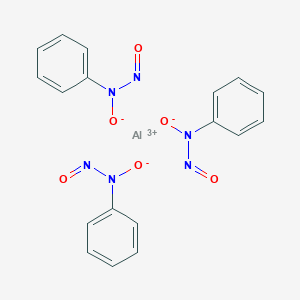
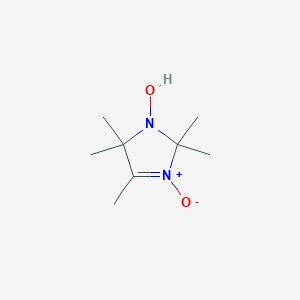
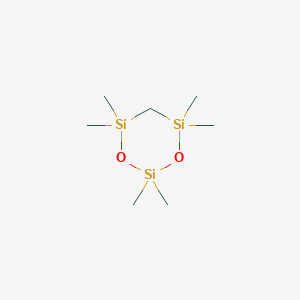
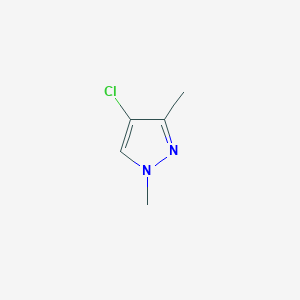
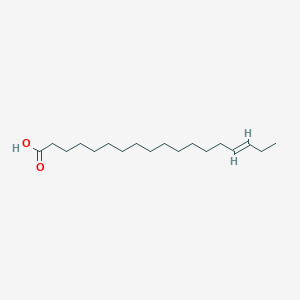
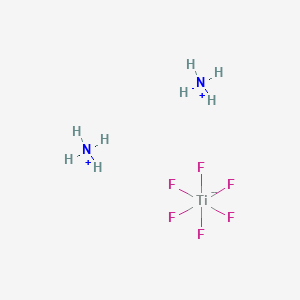
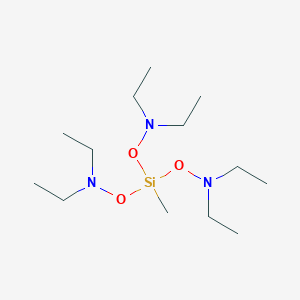
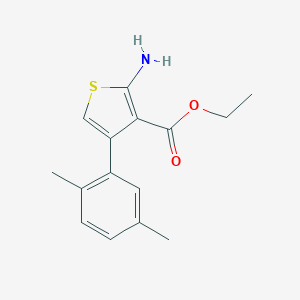

![4-[2-(Dimethylamino)ethoxy]benzaldehyde](/img/structure/B95701.png)
![[(Dichlorosilanediyl)bis(methylene)]bis[dichloro(methyl)silane]](/img/structure/B95703.png)
